molecular formula C6H10N2 B6307106 2-(1-Aminocyclobutyl)acetonitrile CAS No. 1280293-22-2

2-(1-Aminocyclobutyl)acetonitrile

Cat. No. B6307106
CAS RN: 1280293-22-2
M. Wt: 110.16 g/mol
InChI Key: ZFPWGDIWXVKAIB-UHFFFAOYSA-N
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Description

2-(1-Aminocyclobutyl)acetonitrile is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 . It is commonly used in the field of organic synthesis .


Molecular Structure Analysis

The InChI code for 2-(1-Aminocyclobutyl)acetonitrile is 1S/C6H10N2/c7-5-4-6(8)2-1-3-6/h1-4,8H2 . This indicates that the molecule consists of a cyclobutyl ring with an amino group and an acetonitrile group attached .


Physical And Chemical Properties Analysis

2-(1-Aminocyclobutyl)acetonitrile is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Acetonitrile anions are used as cyanomethylation reagents for hydrocyanomethylation of π-deficient N-heteroaryl-substituted Schiff bases, yielding β-aminonitriles (Windeck et al., 2006).
    • Acetonitrile facilitates the rapid identification of γ-irradiated food through a direct solvent extraction process (Chan et al., 2014).
    • The role of intramolecular hydrogen-bonding and solvophobic effects in the presence of folded conformations is analyzed in the efficient macrocyclization of U-turn preorganized peptidomimetics in acetonitrile (Becerril et al., 2003).
  • Chemical Analysis and Characterization :

    • Acetonitrile's role in the synthesis of 5-substituted 2-amino-1,3,4-oxadiazoles by electrocyclization of acylthiosemicarbazones is reported (Singh et al., 2012).
    • It is also used in the synthesis of cyclo-linopeptide acetonitrile disolvate, which is a polypeptide with nine amino acids, extracted from flaxseed oil (Chitanda et al., 2016).
  • Medicinal Chemistry and Pharmacology :

    • The application of acetonitrile in the synthesis of medicinally important 5-amino-1,2,3-triazoles using a Cs2CO3-catalyzed azide–acetonitrile cycloaddition is highlighted (Krishna et al., 2015).
    • A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles is developed for the construction of indole skeletons, offering a new strategy for direct construction of these skeletons (Yu et al., 2017).

Safety and Hazards

2-(1-Aminocyclobutyl)acetonitrile is classified as a dangerous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing in mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 2-(1-Aminocyclobutyl)acetonitrile are not mentioned in the search results, it’s worth noting that acetonitrile has been widely applied as a common solvent in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-(1-aminocyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-4-6(8)2-1-3-6/h1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPWGDIWXVKAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclobutyl)acetonitrile

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